(R)-3-(4-Bromophenyl)pyrrolidine hydrochloride
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Overview
Description
®-3-(4-Bromophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with ®-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-Bromophenyl)pyrrolidine hydrochloride may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple steps of synthesis, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
®-3-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Bromophenyl)pyrrolidine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-[(4-Bromophenyl)ethynyl]pyridine
Uniqueness
®-3-(4-Bromophenyl)pyrrolidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(3R)-3-(4-bromophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 |
InChI Key |
ILDBWPNFCRWOGV-FVGYRXGTSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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